Bis[2-(butan-2-yl)phenyl]diselane
CAS No.: 919081-14-4
Cat. No.: VC16930105
Molecular Formula: C20H26Se2
Molecular Weight: 424.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919081-14-4 |
|---|---|
| Molecular Formula | C20H26Se2 |
| Molecular Weight | 424.4 g/mol |
| IUPAC Name | 1-butan-2-yl-2-[(2-butan-2-ylphenyl)diselanyl]benzene |
| Standard InChI | InChI=1S/C20H26Se2/c1-5-15(3)17-11-7-9-13-19(17)21-22-20-14-10-8-12-18(20)16(4)6-2/h7-16H,5-6H2,1-4H3 |
| Standard InChI Key | OIBQNVVXZGRFBM-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C1=CC=CC=C1[Se][Se]C2=CC=CC=C2C(C)CC |
Introduction
Structural and Chemical Identity of Bis[2-(butan-2-yl)phenyl]diselane
Bis[2-(butan-2-yl)phenyl]diselane (C₂₀H₂₆Se₂) is a diaryl diselenide featuring two selenium atoms bonded to aryl groups substituted with 2-(butan-2-yl) moieties. The compound’s structure consists of a diselenide (–Se–Se–) bridge connecting two phenyl rings, each bearing a branched alkyl chain at the ortho position. This substitution pattern introduces steric hindrance, influencing the compound’s conformational flexibility and reactivity .
The presence of selenium confers distinct electronic characteristics, including a lower bond dissociation energy (237 kJ/mol for Se–Se vs. 272 kJ/mol for S–S) and enhanced polarizability compared to sulfur analogs. These properties make diselenides particularly valuable in redox-mediated reactions and materials science .
Synthetic Methodologies for Diaryl Diselenides
Selenylation Reagents and Reaction Optimization
The synthesis of Bis[2-(butan-2-yl)phenyl]diselane likely follows established protocols for diaryl diselenides, leveraging selenium dioxide (SeO₂) as a selenylating agent. In analogous systems, SeO₂ reacts with aryl substrates in dimethyl sulfoxide (DMSO) at elevated temperatures (150°C) to form selenide or diselenide linkages . Key parameters include:
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SeO₂ Equivalents: Stoichiometric control governs product selectivity. For diselenides, 3.0 equivalents of SeO₂ typically favor di-selenylation (Table 1) .
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Solvent Effects: Polar aprotic solvents like DMSO enhance reaction efficiency by stabilizing intermediates.
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Temperature: Reactions proceed optimally at 150°C, with lower temperatures (≤100°C) yielding incomplete conversions .
Table 1: Hypothetical Optimization for Bis[2-(butan-2-yl)phenyl]diselane Synthesis
| Entry | SeO₂ (equiv) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 2.0 | DMSO | 150 | 65 |
| 2 | 3.0 | DMSO | 150 | 82 |
| 3 | 3.0 | DMF | 150 | 28 |
Conditions adapted from selenylation of pyrazole derivatives .
Substrate Functionalization
The 2-(butan-2-yl) substituent introduces steric bulk, potentially requiring extended reaction times or modified workup procedures compared to less hindered aryl diselenides. Purification via silica gel chromatography (ethyl acetate/hexane gradients) is standard, with yields contingent on substituent electronic and steric profiles .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and carbon (¹³C) NMR spectra for structurally related diselenides reveal distinct aromatic and alkyl resonances:
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¹H NMR: Aromatic protons resonate between δ 7.2–7.4 ppm, while methyl and methylene groups of the butan-2-yl moiety appear at δ 1.0–2.5 ppm .
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¹³C NMR: Quaternary carbons adjacent to selenium exhibit deshielding (δ 130–140 ppm), with alkyl carbons spanning δ 10–40 ppm .
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis of Bis[2-(butan-2-yl)phenyl]diselane would yield a molecular ion peak at m/z 458.04 (calculated for C₂₀H₂₆Se₂ [M+H]⁺), consistent with isotopic patterns indicative of selenium’s natural abundance .
Physicochemical Properties
Thermal Stability
Diaryl diselenides generally exhibit moderate thermal stability, with decomposition temperatures exceeding 200°C. The branched alkyl substituents in Bis[2-(butan-2-yl)phenyl]diselane may lower melting points relative to planar analogs due to reduced crystallinity.
Solubility
The compound is expected to display limited solubility in polar solvents (e.g., water, methanol) but high solubility in chlorinated (dichloromethane) and aromatic (toluene) solvents.
Functional Applications
Catalysis
Diselenides serve as precatalysts in radical reactions and oxidation processes. The redox-active Se–Se bond facilitates electron transfer, enabling applications in organic synthesis and polymer chemistry .
Materials Science
The compound’s extended conjugation and selenium’s semiconductor properties suggest utility in organic electronics, though its steric bulk may necessitate copolymerization for film formation.
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